Lapidosin

Description

Lapidosin is a fungal secondary metabolite first isolated from Penicillium species by Turner and Aldridge in 1978 . Structurally, it belongs to the polyketide class, though its precise molecular configuration remains understudied. Its discovery parallels that of diversonol, another polyketide isolated from the same fungal genus, suggesting shared biosynthetic pathways . Current research gaps include a lack of detailed pharmacological or toxicological data, highlighting the need for further investigation.

Properties

CAS No. |

69448-97-1 |

|---|---|

Molecular Formula |

C16H14O8 |

Molecular Weight |

334.28 g/mol |

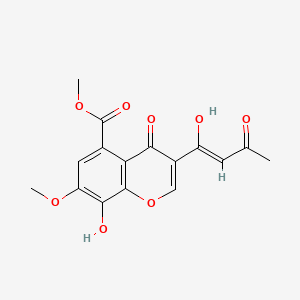

IUPAC Name |

methyl 8-hydroxy-3-[(Z)-1-hydroxy-3-oxobut-1-enyl]-7-methoxy-4-oxochromene-5-carboxylate |

InChI |

InChI=1S/C16H14O8/c1-7(17)4-10(18)9-6-24-15-12(13(9)19)8(16(21)23-3)5-11(22-2)14(15)20/h4-6,18,20H,1-3H3/b10-4- |

InChI Key |

BFEBUAKVHSKRTL-WMZJFQQLSA-N |

SMILES |

CC(=O)C=C(C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)O |

Isomeric SMILES |

CC(=O)/C=C(/C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)\O |

Canonical SMILES |

CC(=O)C=C(C1=COC2=C(C1=O)C(=CC(=C2O)OC)C(=O)OC)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lapidosin; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Lapidosin and Analogous Fungal Metabolites

Key Findings:

- Structural Diversity: this compound and diversonol are polyketides, whereas luteoskyrin and rugulosin are anthraquinone derivatives. Neoflavonoids from Verticillium represent a distinct flavonoid class with neuroactive properties .

- Bioactivity: this compound’s functional profile remains unclear, but diversonol exhibits cytotoxicity comparable to anthraquinones like luteoskyrin, which are linked to liver damage and carcinogenesis . Rugulosin, a bisanthraquinone, demonstrates higher genotoxicity than monomeric anthraquinones due to its ability to intercalate DNA .

Functional and Taxonomic Comparisons

Table 2: Functional and Taxonomic Relationships

| Compound | Genus (Current Taxonomy) | Biosynthetic Pathway | Applications/Limitations |

|---|---|---|---|

| This compound | Penicillium/Talaromyces | Polyketide synthase | Limited to structural studies; no commercial use |

| Diversonol | Penicillium | Polyketide synthase | Antimicrobial research; toxicity concerns |

| Luteoskyrin | Penicillium | Anthraquinone pathway | Toxicity models (hepatocellular carcinoma) |

| Xanthoherquein | Talaromyces | Quinone synthesis | Antibacterial lead compound; requires scaling |

Key Insights:

- Taxonomic Reclassification: Some Penicillium species producing this compound and diversonol have been reclassified under Talaromyces, reflecting genomic advancements .

- Therapeutic Potential: Xanthoherquein and neoflavonoids show targeted bioactivity (antibacterial, neuroactive), whereas this compound’s undefined activity limits its utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.